

In-Depth Technical Guide to 4-Nitrophenyl Trimethylacetate

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Compound of Interest

Compound Name: 4-Nitrophenyl trimethylacetate

Cat. No.: B1194109

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrophenyl trimethylacetate, also known as 4-nitrophenyl pivalate, is a valuable laboratory reagent, primarily utilized as a chromogenic substrate in enzymatic assays. Its chemical structure, featuring a p-nitrophenolate leaving group linked to a sterically hindered trimethylacetyl (pivaloyl) group, makes it a useful tool for studying the kinetics and mechanisms of various hydrolase enzymes, including esterases and lipases. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of **4-nitrophenyl trimethylacetate**, tailored for professionals in research and drug development.

Chemical and Physical Properties

4-Nitrophenyl trimethylacetate is a light yellow crystalline solid at room temperature. A summary of its key physical and chemical properties is presented in the table below.

Property	Value	Reference(s)
CAS Number	4195-17-9	
Molecular Formula	C ₁₁ H ₁₃ NO ₄	[1]
Molecular Weight	223.23 g/mol	[1]
Melting Point	92-95 °C	
Appearance	Light yellow crystalline powder	[2]
Synonyms	4-Nitrophenyl pivalate, p-Nitrophenyl pivalate, 4-Nitrophenyl 2,2-dimethylpropanoate	[1]
Solubility	Soluble in organic solvents such as ethanol and methanol.	

Spectroscopic Data

Detailed spectroscopic data is essential for the unambiguous identification and characterization of **4-nitrophenyl trimethylacetate**. The following tables summarize the expected and reported spectral data.

¹H NMR Spectroscopy

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.25	d	2H	Aromatic protons ortho to the nitro group
~7.20	d	2H	Aromatic protons ortho to the ester group
~1.35	s	9H	tert-Butyl protons

¹³C NMR Spectroscopy

Chemical Shift (δ) ppm	Assignment
~176	Carbonyl carbon (C=O)
~155	Aromatic carbon attached to the ester oxygen
~145	Aromatic carbon attached to the nitro group
~125	Aromatic carbons ortho to the nitro group
~122	Aromatic carbons ortho to the ester group
~39	Quaternary carbon of the tert-butyl group
~27	Methyl carbons of the tert-butyl group

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1760	Strong	C=O stretch (ester)
~1520	Strong	Asymmetric NO ₂ stretch
~1350	Strong	Symmetric NO ₂ stretch
~1200	Strong	C-O stretch (ester)

Mass Spectrometry

m/z	Interpretation
223	Molecular ion [M] ⁺
139	[M - C(CH ₃) ₃ CO] ⁺ (loss of the pivaloyl group)
85	[C(CH ₃) ₃ CO] ⁺ (pivaloyl cation)
57	[C(CH ₃) ₃] ⁺ (tert-butyl cation)

Experimental Protocols

Synthesis of 4-Nitrophenyl Trimethylacetate

A common method for the synthesis of 4-nitrophenyl esters involves the reaction of a carboxylic acid derivative with 4-nitrophenol. For **4-nitrophenyl trimethylacetate**, this is typically achieved by reacting pivaloyl chloride with 4-nitrophenol in the presence of a base.

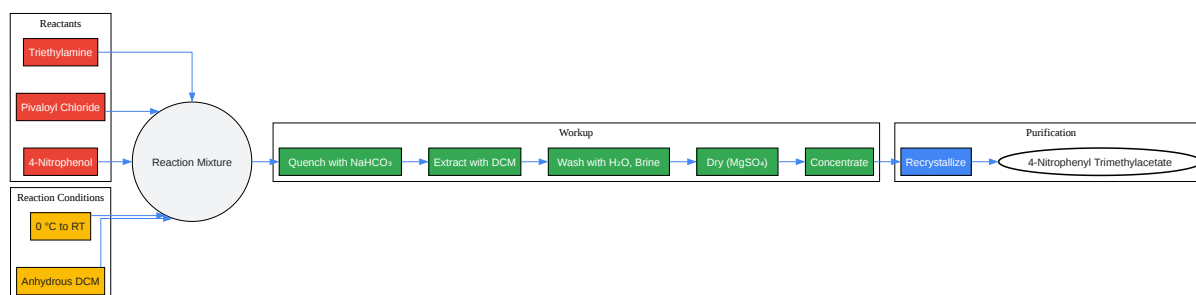
Materials:

- 4-Nitrophenol
- Pivaloyl chloride
- Triethylamine or Pyridine
- Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
- Saturated aqueous sodium bicarbonate solution
- Anhydrous magnesium sulfate or sodium sulfate
- Hexane
- Ethyl acetate

Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-nitrophenol (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.
- Cool the mixture to 0 °C in an ice bath.
- Slowly add pivaloyl chloride (1.05 equivalents) dropwise to the stirred solution.
- Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

- Separate the organic layer and wash it successively with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield **4-nitrophenyl trimethylacetate** as a light yellow crystalline solid.



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Caption: Workflow for the synthesis of **4-Nitrophenyl Trimethylacetate**.

Hydrolysis of 4-Nitrophenyl Trimethylacetate

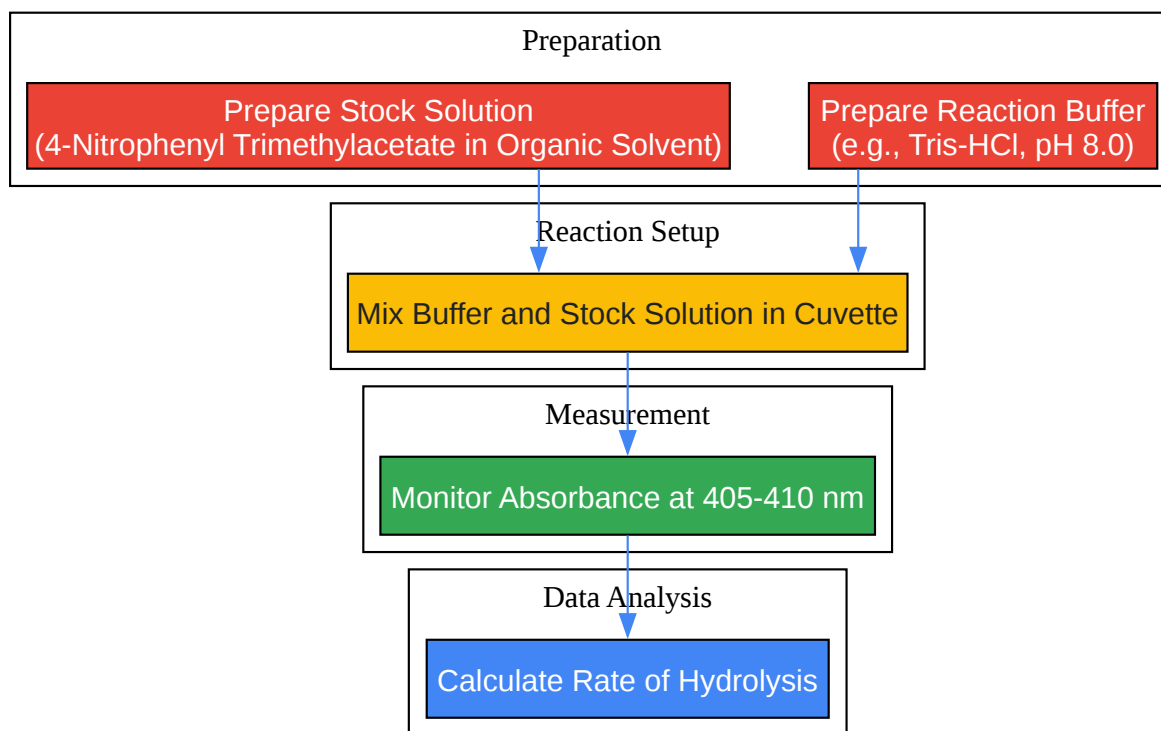
The hydrolysis of **4-nitrophenyl trimethylacetate** to produce 4-nitrophenol and trimethylacetic acid can be monitored spectrophotometrically due to the yellow color of the 4-nitrophenolate anion under basic conditions.

Materials:

- **4-Nitrophenyl trimethylacetate**
- Buffer solution (e.g., Tris-HCl, pH 8.0)
- Spectrophotometer

Procedure:

- Prepare a stock solution of **4-nitrophenyl trimethylacetate** in a suitable organic solvent (e.g., acetonitrile or DMSO) to ensure solubility.
- Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0).
- In a cuvette, add the reaction buffer.
- Initiate the reaction by adding a small aliquot of the **4-nitrophenyl trimethylacetate** stock solution to the cuvette. The final concentration of the organic solvent should be kept low (typically <1%) to avoid affecting the reaction kinetics.
- Immediately place the cuvette in a spectrophotometer and monitor the increase in absorbance at 405-410 nm over time. The rate of hydrolysis is proportional to the rate of increase in absorbance.
- The rate of the reaction can be calculated using the Beer-Lambert law, with the molar extinction coefficient of 4-nitrophenolate at the specific pH.



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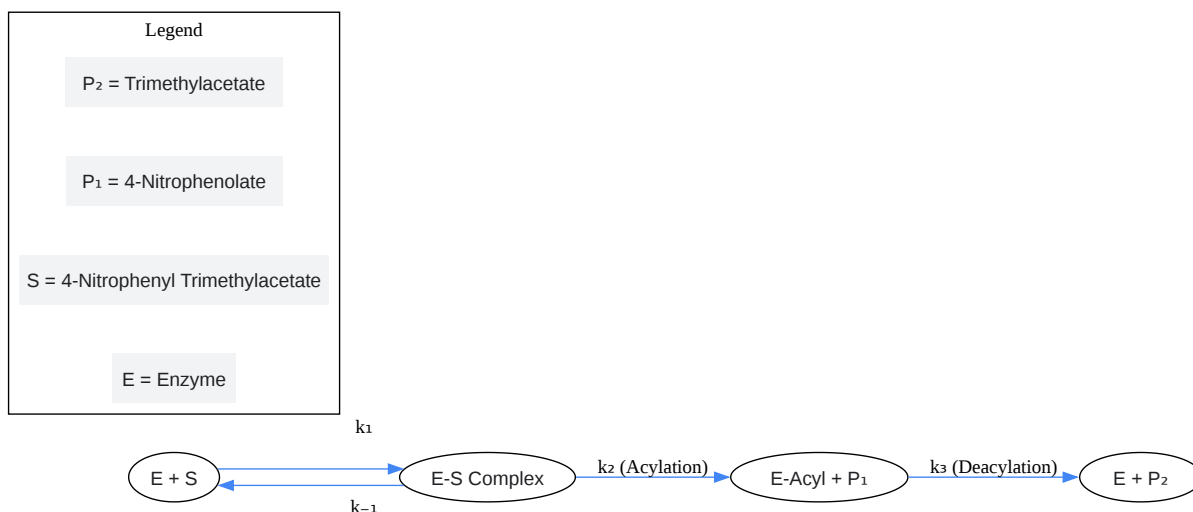
Caption: Experimental workflow for monitoring the hydrolysis of **4-Nitrophenyl Trimethylacetate**.

Reactivity and Mechanisms

The primary reaction of interest for **4-nitrophenyl trimethylacetate** is its hydrolysis. This can occur via different mechanisms depending on the conditions.

Enzyme-Catalyzed Hydrolysis

In the presence of hydrolase enzymes such as esterases and lipases, the hydrolysis of **4-nitrophenyl trimethylacetate** proceeds via an acyl-enzyme intermediate. The sterically bulky pivaloyl group can influence the rate of acylation and deacylation steps, making this substrate useful for probing the active site architecture of enzymes.[3][4] The release of the chromogenic 4-nitrophenolate allows for continuous monitoring of the enzyme activity.



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Caption: General mechanism for enzyme-catalyzed hydrolysis.

Base-Catalyzed Hydrolysis (Saponification)

Under basic conditions, **4-nitrophenyl trimethylacetate** undergoes saponification. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This proceeds through a tetrahedral intermediate, which then collapses to form trimethylacetic acid and the 4-nitrophenolate anion. The rate of this reaction is dependent on the concentration of both the ester and the hydroxide ion.

Applications in Research and Development

- **Enzyme Assays:** The primary application of **4-nitrophenyl trimethylacetate** is in the colorimetric assay of esterase and lipase activity. The rate of 4-nitrophenol release is directly proportional to the enzyme activity.
- **Enzyme Inhibition Studies:** It can be used as a substrate to screen for and characterize inhibitors of hydrolase enzymes.
- **Mechanism-Based Probes:** The pivaloyl group provides steric bulk, which can be used to probe the active site topology of enzymes and to study structure-activity relationships.
- **Drug Discovery:** In drug discovery, high-throughput screening assays often employ chromogenic substrates like **4-nitrophenyl trimethylacetate** to identify potential drug candidates that modulate enzyme activity.

Safety Information

4-Nitrophenyl trimethylacetate should be handled with appropriate safety precautions. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

4-Nitrophenyl trimethylacetate is a versatile and valuable tool for researchers in biochemistry, molecular biology, and drug discovery. Its well-defined chemical and physical properties, coupled with its utility as a chromogenic substrate, make it an indispensable reagent for the study of hydrolase enzymes. This guide provides the core information necessary for its effective use in a research setting.

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References

- 1. GSRS [gsrs.ncats.nih.gov]
- 2. 4-Nitrophenyl trimethylacetate | lookchem [lookchem.com]
- 3. Kinetics of p-nitrophenyl pivalate hydrolysis catalysed by cytoplasmic aldehyde dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
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